Calcium thiosulfate

Description

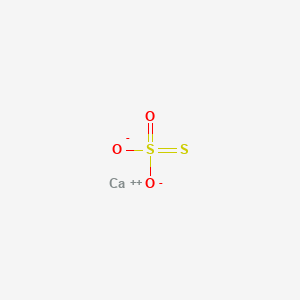

Structure

2D Structure

Properties

IUPAC Name |

calcium;dioxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYYUXPSKDFLEC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034415 | |

| Record name | Calcium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, (50% solution): Liquid; Soluble in water; [MSDSonline] | |

| Record name | Thiosulfuric acid (H2S2O3), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium thiosulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10124-41-1 | |

| Record name | Calcium thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid (H2S2O3), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IO10O728E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM THIOSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium Thiosulfate via Calcium Polysulfide Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium thiosulfate (CaS₂O₃) through the oxidation of calcium polysulfide (CaSₓ). The document details the underlying chemistry, experimental protocols, and quantitative analysis of this process, which is favored for its use of inexpensive and readily available raw materials.

Introduction

This compound is a compound with applications in various fields, including agriculture as a fertilizer, in the leaching of precious metals, and as a dechlorination agent in water treatment. The synthesis method involving the oxidation of calcium polysulfide, commonly known as lime-sulfur, is an industrially significant route. This process is typically carried out in two main stages: the formation of a calcium polysulfide solution and its subsequent oxidation to yield this compound. Careful control of reaction parameters is crucial to maximize the yield of the desired product and minimize the formation of byproducts such as calcium sulfite (CaSO₃) and calcium sulfate (CaSO₄).

Chemical Reaction Pathway

The synthesis of this compound from calcium polysulfide is a two-step process. The first step involves the reaction of calcium hydroxide (slaked lime) with elemental sulfur to form a mixture of calcium polysulfides. This mixture is then oxidized in the second step to produce this compound.

Step 1: Formation of Calcium Polysulfide (Lime-Sulfur)

Calcium hydroxide reacts with sulfur at elevated temperatures to form a solution containing various calcium polysulfides (CaSₓ, where x is typically between 4 and 5).

3Ca(OH)₂ + (2x+2)S → 2CaSₓ + CaS₂O₃ + 3H₂O

Step 2: Oxidation of Calcium Polysulfide

The calcium polysulfide solution is then oxidized, typically with oxygen, to form this compound.

2CaSₓ + 3O₂ → 2CaS₂O₃ + (2x-4)S

The overall simplified reaction for the oxidation of calcium pentasulfide (a major component of lime-sulfur) is:

2CaS₅ + 3O₂ → 2CaS₂O₃ + 6S

The precipitated sulfur can further react with available calcium hydroxide to form more polysulfide, which is then oxidized.[1]

Figure 1: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are synthesized from various patented methods for the production of this compound.

Batch Process for this compound Synthesis

This protocol outlines a typical batch process for the synthesis of this compound solution.

Materials:

-

Calcium oxide (CaO) or Calcium hydroxide (Ca(OH)₂)

-

Elemental sulfur (S)

-

Deionized water

-

Oxygen gas (or air)

Equipment:

-

Reaction vessel equipped with a stirrer, heating mantle, thermometer, and gas inlet.

-

Filtration apparatus

-

pH meter

Procedure:

Part 1: Preparation of Calcium Polysulfide (Lime-Sulfur) Slurry

-

Slaking of Lime (if using CaO): Add a stoichiometric amount of calcium oxide to water in the reaction vessel. The mixture will exothermically react to form calcium hydroxide (slaked lime). For example, for a target of 11.7% Ca(OH)₂ solution, the appropriate amount of CaO and water would be calculated.[1]

-

Addition of Sulfur: To the calcium hydroxide slurry, add elemental sulfur. A typical molar ratio of sulfur to calcium hydroxide is in the range of 3.6:1 to 4:1.[1][2]

-

Heating and Reaction: Heat the mixture to 90-92°C with constant stirring.[1] Maintain this temperature for a period of 2 to 6 hours to ensure the complete reaction of sulfur to form the calcium polysulfide slurry.[2] The solution will turn a characteristic dark reddish-brown.[3]

-

Cooling: After the reaction is complete, cool the lime-sulfur slurry to the desired oxidation temperature, typically between 55°C and 75°C.[4]

Part 2: Oxidation to this compound

-

Introduction of Oxidant: Introduce oxygen gas or air into the cooled calcium polysulfide slurry through a gas dispersing tube while maintaining vigorous stirring. The reaction is exothermic, and cooling may be required to maintain the temperature in the optimal range.

-

Controlled Oxidation: The oxidation process should be controlled to minimize the formation of byproducts. The reaction can be monitored by measuring the consumption of oxygen. The process is complete when oxygen consumption ceases.

-

pH Adjustment: After the oxidation is complete, the pH of the solution can be adjusted to a range of 7-9.[3]

-

Filtration: The resulting this compound solution contains solid byproducts, primarily calcium sulfite and calcium sulfate. These can be removed by filtration. The use of a flocculant and a filter aid like diatomaceous earth can improve filtration efficiency.[1]

-

Analysis: The final solution should be analyzed for its this compound concentration and the presence of impurities.

Continuous Process for this compound Synthesis

For larger-scale production, a continuous process using a series of continuous stirred tank reactors (CSTRs) is often employed.[4]

Equipment:

-

A series of at least two CSTRs equipped with agitators, heating/cooling jackets, and gas inlets/outlets.

-

Pumps for transferring solutions between reactors.

-

Filtration unit.

Procedure:

-

Reactor 1 (Partial Oxidation): A calcium polysulfide slurry, prepared as in the batch process, is continuously fed into the first CSTR. Oxygen is introduced to partially oxidize the polysulfide to a mixture of calcium polysulfide and this compound. The temperature is maintained at about 70-95°C and the pressure at 15-80 psig.[4]

-

Reactor 2 (Further Oxidation): The solution from the first reactor is then transferred to a second CSTR where further oxidation takes place under similar temperature and pressure conditions to convert the remaining polysulfide to this compound.[4]

-

Recovery: The solution from the final reactor is then passed to a recovery stage, which includes filtration to remove solid byproducts.[4]

Quantitative Data

The yield and concentration of the final this compound solution are highly dependent on the reaction conditions. The following table summarizes quantitative data from various sources.

| Parameter | Value | Outcome/Observation | Reference |

| Lime-Sulfur Formation | |||

| Ca(OH)₂ Concentration | 11.7% | Can produce a ~24% this compound solution. | [1] |

| S:Ca(OH)₂ Molar Ratio | 3.6:1 to 4:1 | Optimal for lime-sulfur formation. | [1][2] |

| Reaction Temperature | 90-92°C | Optimum temperature for maximizing soluble Ca²⁺. Decomposition of CaS₂O₃ occurs above 97°C. | [1] |

| Reaction Time | 135-190 minutes | Time for Ca²⁺ concentration to stabilize. | [1] |

| Oxidation | |||

| Oxidation Temperature | < 75°C | Preferred to minimize byproduct formation. Significant CaSO₄ formation at 85°C. | [1] |

| Pressure | 15-80 psig | Increased pressure (e.g., to 80 psig) can decrease oxidation time by 70-75%. | [2] |

| Product & Byproducts | |||

| Byproduct Concentration | ~2% by weight | Can be achieved with appropriate process control. | [1] |

| Final Product | ~29% CaS₂O₃ solution | Can be achieved with higher concentrations of lime slurry. | [1] |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the batch synthesis of this compound.

Figure 2: Experimental workflow for the batch synthesis of this compound.

Analytical Methods for Product Characterization

Accurate quantification of this compound and potential byproducts is essential for process optimization and quality control.

-

Iodometric Titration: A classic and reliable method for determining the concentration of thiosulfate. The thiosulfate solution is titrated with a standardized iodine solution, and the endpoint is detected using a starch indicator.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of thiosulfate, sulfite, and sulfate ions in the product solution, providing a more detailed analysis of the product purity.

-

Gravimetric Analysis: The concentration of sulfate can be determined by precipitation as barium sulfate and subsequent gravimetric analysis.

Conclusion

The synthesis of this compound by the oxidation of calcium polysulfide is a robust and economically viable method. This guide has provided a detailed overview of the process, including the fundamental chemistry, comprehensive experimental protocols for both batch and continuous production, and key quantitative data. By carefully controlling reaction parameters such as temperature, pressure, and reactant ratios, a high-purity, concentrated solution of this compound can be efficiently produced. The provided diagrams and analytical methods serve as valuable tools for researchers and professionals in the development and optimization of this important chemical synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Process for preparation of this compound liquid solution from lime, sulfur, and sulfur dioxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. US6984368B2 - Process for preparing this compound solution - Google Patents [patents.google.com]

- 4. AU2018236882B1 - Continuous process for preparation of this compound liquid solution - Google Patents [patents.google.com]

Calcium Thiosulfate (CaS₂O₃): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological activities of calcium thiosulfate (CaS₂O₃). The information is intended to support research, scientific, and drug development applications by consolidating key data on its synthesis, characteristics, and potential therapeutic mechanisms.

Chemical Properties and Structure

This compound is an inorganic compound that exists in both anhydrous (CaS₂O₃) and, more commonly, hexahydrated (CaS₂O₃·6H₂O) forms.[1] The hexahydrate is a white, crystalline solid.

Quantitative Data Summary

The key physicochemical properties of this compound and its hexahydrate are summarized in the table below for easy reference and comparison.

| Property | Anhydrous this compound | This compound Hexahydrate | References |

| Molecular Formula | CaS₂O₃ | CaS₂O₃·6H₂O | [1][2] |

| Molecular Weight | 152.21 g/mol | 260.3 g/mol | [1][2] |

| Appearance | - | White, triclinic crystals | [1][3] |

| Density | - | 1.87 g/cm³ | [1] |

| Solubility in Water | Soluble | 78.7 g/100 g at 0°C; 224 g/100 g at 40°C | [3] |

| Solubility in Ethanol | Insoluble | Insoluble | [1][3] |

| Decomposition | Decomposes at 112°C | Spontaneously decomposes at 43-49°C | [1] |

Chemical Structure

The thiosulfate anion ([S₂O₃]²⁻) is structurally analogous to the sulfate ion ([SO₄]²⁻), with one oxygen atom replaced by a sulfur atom. The central sulfur atom is bonded to three oxygen atoms and one terminal sulfur atom.

The crystal structure of this compound hexahydrate is triclinic.[1][3] Detailed crystallographic studies have revealed that the structure consists of chains of alternating thiosulfate anions and hydrated calcium cations ([Ca(H₂O)₆]²⁺), where the polyhedra share common oxygen atoms.[4]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A prevalent industrial method involves the oxidation of calcium polysulfide, commonly known as lime-sulfur.

Synthesis from Calcium Polysulfide (Lime-Sulfur)

This method is advantageous due to the use of readily available and inexpensive raw materials. The overall process can be summarized in the following conceptual workflow:

Detailed Methodology:

-

Slurry Preparation: A slurry of calcium hydroxide (Ca(OH)₂) is prepared in water.

-

Polysulfide Formation: Elemental sulfur is added to the calcium hydroxide slurry. The mixture is heated (typically to around 90-100°C) and stirred to facilitate the reaction, forming a mixture of calcium polysulfides (CaSₓ) and some this compound.

-

Oxidation: The reaction mixture is cooled to a controlled temperature (e.g., 40-60°C). An oxidizing agent, such as pure oxygen or air, is then bubbled through the slurry. This step selectively oxidizes the calcium polysulfides to this compound.

-

Filtration and Purification: After the oxidation is complete, the solution is cooled. The pH may be adjusted to the neutral range (6.5-7.5) to improve stability. The solution is then filtered to remove any unreacted sulfur and insoluble byproducts, such as calcium sulfite. The resulting clear solution is an aqueous solution of this compound.

Biological Activities and Relevance in Drug Development

While this compound itself is not a primary therapeutic agent, the thiosulfate ion has garnered significant interest in the medical field for its therapeutic potential. The biological effects observed with sodium thiosulfate are largely attributable to the thiosulfate anion and are therefore relevant to this compound.

Mechanism in Cyanide Poisoning

Thiosulfate is a well-established antidote for cyanide poisoning.[5][6] The mechanism involves the enzymatic conversion of the highly toxic cyanide ion to the much less toxic thiocyanate ion, a reaction catalyzed by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase).[5][7]

Role in Vascular Calcification

Vascular calcification is a serious complication in patients with chronic kidney disease. Thiosulfate has been investigated for its potential to inhibit this process.[8][9] The proposed mechanisms include:

-

Chelation of Calcium: Thiosulfate can form a soluble complex with calcium ions, which may help to prevent their deposition in soft tissues.[9][10]

-

Antioxidant Properties: Thiosulfate exhibits antioxidant effects, which may protect vascular smooth muscle cells from oxidative stress-induced damage and subsequent calcification.[9][11]

-

Direct Extracellular Effect: Studies suggest that thiosulfate has a direct, extracellular effect that inhibits calcification, independent of its effects on ionized calcium or pH.[8]

Antioxidant Activity and Nrf2 Signaling

The antioxidant properties of thiosulfate are a key aspect of its therapeutic potential.[11] It can act as a scavenger of reactive oxygen species (ROS).[12] Furthermore, there is evidence linking thiosulfate metabolism to the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13] Nrf2 is a master regulator of the cellular antioxidant response.[14] The activation of the Nrf2 pathway leads to the expression of a battery of antioxidant and cytoprotective genes.[15][16] The interplay between thiosulfate, its metabolic products like hydrogen sulfide, and the Nrf2 pathway represents a promising area for therapeutic intervention in diseases associated with oxidative stress.[13][17]

Conclusion

This compound is a stable and soluble source of the thiosulfate ion. While its direct applications in drug development are still emerging, the well-documented therapeutic effects of the thiosulfate anion in conditions like cyanide poisoning and vascular calcification highlight its potential. The antioxidant properties of thiosulfate and its interaction with key cellular signaling pathways like Nrf2 warrant further investigation for the development of novel therapeutic strategies for a range of diseases. This technical guide provides a foundational understanding of the chemical and biological properties of this compound to aid in these research and development endeavors.

References

- 1. This compound [drugfuture.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound hexahydrate [chemister.ru]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Thiosulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. quora.com [quora.com]

- 8. The chemistry of thiosulfate and vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Sodium Thiosulfate on Vascular Calcification in End-Stage Renal Disease: A Pilot Study of Feasibility, Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Sodium Thiosulfate? [synapse.patsnap.com]

- 11. Hydrogen Sulfide Metabolite, Sodium Thiosulfate: Clinical Applications and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sodium thiosulfate ameliorates oxidative stress and preserves renal function in hyperoxaluric rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiosulfate sulfurtransferase deficiency promotes oxidative distress and aberrant NRF2 function in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Thiosulfate sulfurtransferase deficiency promotes oxidative distress and aberrant NRF2 function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Decomposition Pathways of Calcium Thiosulfate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium thiosulfate (CaS₂O₃) solutions. It details the decomposition pathways under various conditions, presents quantitative data from relevant studies, outlines experimental protocols for analysis, and visualizes the core chemical processes.

Introduction

This compound is a versatile inorganic compound used in various applications, including as a dechlorinating agent, in agricultural fertilizers, and in certain industrial processes. The stability of this compound solutions is a critical parameter, particularly when subjected to elevated temperatures. Understanding its thermal decomposition pathways is essential for optimizing its use, ensuring product quality, and maintaining safety. This guide synthesizes available scientific information to provide a detailed technical resource on this topic.

Factors Influencing the Stability of this compound Solutions

The decomposition of this compound in aqueous solutions is primarily influenced by two key factors: temperature and pH.

-

Temperature: Elevated temperatures significantly accelerate the decomposition of this compound. Decomposition becomes particularly notable near the boiling point of the solution. For instance, a pure this compound solution has been observed to decompose at 97°C.[1] In concentrated solutions (e.g., 24%), significant product loss and formation of byproducts can occur at temperatures as low as 85°C.[1]

-

pH: The pH of the solution plays a crucial role in the decomposition pathway.

-

Neutral to Alkaline Conditions (pH ≥ 7): In this range, this compound solutions are relatively stable. The primary thermal decomposition route involves the formation of calcium sulfite (CaSO₃) and elemental sulfur (S).[1]

-

Acidic Conditions (pH < 7): Aqueous solutions of thiosulfate are unstable in acidic environments. The decomposition is rapid and leads to the formation of elemental sulfur and sulfur dioxide (SO₂).[2]

-

Thermal Decomposition Pathways

The decomposition of this compound can proceed through different pathways depending on the pH of the solution.

3.1. Decomposition in Neutral to Alkaline Solutions

Under neutral to slightly alkaline conditions, the predominant thermal decomposition reaction for this compound is a disproportionation reaction, yielding calcium sulfite and elemental sulfur.

Reaction: CaS₂O₃(aq) → CaSO₃(s) + S(s)

This is the primary pathway of concern when heating this compound solutions for applications where the formation of solid precipitates (calcium sulfite and sulfur) is undesirable.

3.2. Decomposition in Acidic Solutions

In the presence of an acid, thiosulfate ions (S₂O₃²⁻) decompose to form sulfur and sulfur dioxide.

Reaction: CaS₂O₃(aq) + 2H⁺(aq) → Ca²⁺(aq) + S(s) + SO₂(g) + H₂O(l)

Sulfur dioxide is a gas with significant solubility in water, so vigorous bubbling may not be observed, though a characteristic sulfurous odor might be present.[2] The elemental sulfur precipitates as a fine colloidal suspension, leading to turbidity and eventually opacity of the solution.[2]

3.3. Formation of Polythionates

In some conditions, particularly during the synthesis of this compound via oxidation of calcium polysulfide, or in the presence of other oxidizing agents, various polythionates (SₓO₆²⁻, where x = 3, 4, 5, etc.) can be formed as byproducts.[3] These can further decompose, especially in alkaline conditions, to form thiosulfate and sulfite, adding complexity to the overall reaction mixture.[4]

Visualizing the Decomposition Pathways

The following diagrams illustrate the key decomposition pathways of this compound under different pH conditions.

Caption: Thermal Decomposition Pathways of this compound.

Quantitative Data

While extensive kinetic data specifically for the thermal decomposition of this compound is limited in publicly available literature, data from studies on thiosulfate salts (primarily sodium thiosulfate) and industrial production of this compound provide valuable insights.

Table 1: Decomposition Temperatures and Products

| Compound/Solution | Condition | Approximate Decomposition Temperature | Primary Decomposition Products | Reference(s) |

| Pure this compound Solution | Neutral pH | 97°C | Calcium Sulfite, Elemental Sulfur | [1] |

| 24% this compound Solution | Neutral pH | Significant decomposition at 85°C | Calcium Sulfite, Elemental Sulfur, Calcium Sulfate | [1] |

| This compound Hexahydrate (CaS₂O₃·6H₂O) | Solid State | Loses 4 H₂O at 45°C, remaining 2 H₂O at ~85°C. Decomposes at 112°C. | Calcium Sulfate, Sulfur, Sulfur Dioxide | [5] |

| Aqueous Thiosulfate Solution | Acidic (with HCl) | Room temperature and above | Elemental Sulfur, Sulfur Dioxide | [2] |

Table 2: Kinetic Parameters for Acid Decomposition of Thiosulfate

Note: The following data is derived from studies on sodium thiosulfate, as it is the most well-documented system. The general principles are applicable to this compound, but the exact rate constants may differ.

| Parameter | Value | Conditions | Reference(s) |

| Rate Law | Rate = k[S₂O₃²⁻]ˣ[H⁺]ʸ | Varies with concentration. Often found to be second order with respect to thiosulfate at certain concentrations. | [2],[6] |

| Rate Constant (k) | 0.274 M⁻¹s⁻¹ | At 22°C (for a specific set of concentrations) | [2] |

| Activation Energy (Ea) | Varies with conditions | Can be determined using the Arrhenius equation by measuring the rate constant at different temperatures. | [6] |

Experimental Protocols

This section details methodologies for studying the thermal decomposition of this compound and analyzing its products.

5.1. Protocol for Monitoring Thermal Decomposition Kinetics

This protocol describes a general method for studying the kinetics of thermal decomposition by monitoring the depletion of thiosulfate and the formation of products over time.

-

Preparation of this compound Solution: Prepare a this compound solution of known concentration in deionized water. Adjust the pH to the desired level (e.g., neutral, alkaline, or acidic) using appropriate buffers or acids/bases.

-

Experimental Setup:

-

Place a known volume of the this compound solution in a sealed, temperature-controlled reaction vessel equipped with a magnetic stirrer.

-

The vessel should have ports for sample extraction.

-

For studies involving gas evolution (e.g., SO₂ in acidic decomposition), the setup can be connected to a gas collection or scrubbing system.

-

-

Decomposition Study:

-

Heat the solution to the desired temperature (e.g., 60°C, 75°C, 90°C).

-

Once the target temperature is reached, start a timer and periodically withdraw small aliquots of the solution.

-

Immediately quench the reaction in the aliquots, for example, by rapid cooling in an ice bath, to prevent further decomposition before analysis.

-

-

Sample Analysis: Analyze the quenched aliquots for the concentration of thiosulfate and its decomposition products (sulfite, sulfate) using methods like ion chromatography or HPLC (see Protocol 5.2).

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of decomposition. From this data, the reaction order and rate constant can be determined. By repeating the experiment at different temperatures, the activation energy can be calculated using the Arrhenius equation.

Visualizing the Experimental Workflow

References

- 1. US6984368B2 - Process for preparing this compound solution - Google Patents [patents.google.com]

- 2. luckyscience.com [luckyscience.com]

- 3. scribd.com [scribd.com]

- 4. Polythionic Acids in the Wackenroder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lacc-terryb.com [lacc-terryb.com]

- 6. talkingaboutscience.com [talkingaboutscience.com]

Solubility Profile of Calcium Thiosulfate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium thiosulfate hexahydrate (CaS₂O₃·6H₂O) in aqueous and alcoholic solutions. The information presented herein is intended to support research, development, and formulation activities where this compound's solubility characteristics are of critical importance.

Quantitative Solubility Data

The solubility of this compound hexahydrate is highly dependent on the solvent and temperature. The following tables summarize the available quantitative data.

Solubility in Water

This compound hexahydrate is freely soluble in water, with its solubility increasing significantly with temperature.

| Temperature (°C) | Solubility ( g/100 g of solvent) | Solubility ( g/100 mL of solvent) | Molar Concentration (mol/L) |

| 0 | 78.7[1] | - | ~3.02 |

| 3 | - | 100[1][2][3] | ~3.84 |

| 20 | - | 50.2 | ~1.93 |

| 25 | - | 92 | ~3.53 |

| 40 | 224[1] | - | ~8.60 |

Note: Molar concentrations are estimated based on the molecular weight of this compound hexahydrate (260.3 g/mol ) and the density of water at the specified temperatures.

Solubility in Alcohols

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound hexahydrate.

Preparation of a Saturated Solution

A saturated solution is essential for accurate solubility determination. The following protocol outlines the steps to prepare a saturated aqueous solution of this compound hexahydrate.

References

reaction kinetics of calcium thiosulfate with acidic solutions

An In-depth Technical Guide on the Reaction Kinetics of Thiosulfate with Acidic Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of thiosulfate ions (S₂O₃²⁻) with acidic solutions is a classic chemical kinetics study, primarily characterized by the formation of a colloidal sulfur precipitate. This reaction serves as an excellent model for investigating the factors that influence reaction rates, such as concentration and temperature.[1][2][3] While this guide specifies calcium thiosulfate, the vast majority of available research focuses on sodium thiosulfate (Na₂S₂O₃). However, as the reaction fundamentally involves the thiosulfate anion and hydrogen ions, the kinetic principles and reaction mechanisms are considered analogous, with the cation (Ca²⁺ or Na⁺) acting as a spectator ion.

In an acidic environment, the thiosulfate ion undergoes a disproportionation reaction, where it is simultaneously oxidized and reduced, yielding elemental sulfur and sulfur dioxide.[4][5] The overall ionic equation for this reaction is:

S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l) [1][4][6]

The sulfur produced is insoluble and forms a fine colloidal suspension, causing the solution to become progressively cloudy and opaque.[1][6] This change in turbidity is the most common method used to monitor the progress of the reaction and determine its rate.[6][7][8]

Reaction Mechanism and Rate Law

The decomposition of thiosulfate in an acidic solution is not a single-step process. The proposed mechanism involves an initial protonation of the thiosulfate ion to form thiosulfuric acid (H₂S₂O₃), which is unstable and subsequently decomposes.[9]

A simplified proposed mechanism is as follows:

-

Protonation (Fast Equilibrium): S₂O₃²⁻(aq) + H⁺(aq) ⇌ HS₂O₃⁻(aq)

-

Further Protonation (Slow, Rate-Determining): HS₂O₃⁻(aq) + H⁺(aq) → H₂S₂O₃(aq)

-

Decomposition (Fast): H₂S₂O₃(aq) → S(s) + H₂SO₃(aq)

-

Sulfurous Acid Decomposition: H₂SO₃(aq) ⇌ SO₂(aq) + H₂O(l)

Another proposed mechanism suggests a bimolecular reaction between protonated and unprotonated thiosulfate ions.[10]

Caption: Proposed reaction pathway for the acid-catalyzed decomposition of thiosulfate.

The general form of the differential rate law for this reaction is expressed as:

Rate = k[S₂O₃²⁻]ˣ[H⁺]ʸ [6][11]

Where:

-

k is the rate constant.

-

[S₂O₃²⁻] is the concentration of the thiosulfate ion.

-

[H⁺] is the concentration of the hydrogen ion.

-

x and y are the orders of the reaction with respect to each reactant, which must be determined experimentally.[6][11]

The determination of the reaction orders 'x' and 'y' has been the subject of numerous studies, with varying results reported, suggesting a complex kinetic relationship.

Experimental Protocols

The rate of reaction is typically determined by monitoring the time it takes for a certain amount of sulfur to precipitate. This is often achieved by measuring the time until the solution's turbidity obscures a mark placed beneath the reaction vessel.[6][12] More sophisticated methods utilize a light sensor or colorimeter to measure the change in light transmittance or absorbance as the colloidal sulfur forms.[7][11][13]

Protocol: Initial Rate Method (Disappearing Cross)

This method determines the initial rate of reaction by measuring the time (t) required to produce a fixed amount of sulfur precipitate. The initial rate is considered to be inversely proportional to this time (Rate ∝ 1/t).[2]

Materials:

-

This compound (or sodium thiosulfate) solution of known concentration (e.g., 0.15 M).[13]

-

Hydrochloric acid (HCl) solution of known concentration (e.g., 2.0 M).[14]

-

Distilled water.

-

Graduated cylinders.

-

Stopwatch.

Procedure:

-

Preparation: Mark a distinct "X" on a piece of paper. Place a clean, dry beaker on top of the "X".[14]

-

Varying Thiosulfate Concentration:

-

For the first trial, add a specific volume of the thiosulfate solution (e.g., 50 mL of 0.15 M Na₂S₂O₃) to the beaker.[15]

-

Measure a fixed volume of the acid solution (e.g., 5.0 mL of 2.0 M HCl) in a separate graduated cylinder.[14]

-

Simultaneously pour the acid into the thiosulfate solution, swirl the mixture once, and start the stopwatch.[14][15]

-

Look down through the solution from directly above the beaker. Stop the stopwatch the moment the "X" is no longer visible.[6][14]

-

Record the time (t).

-

Repeat the experiment using different concentrations of thiosulfate solution. This is achieved by diluting the stock solution with distilled water while keeping the total volume constant.[12][15] The concentration of HCl must be kept constant for this series of experiments.[13]

-

-

Varying Acid Concentration:

-

Repeat the procedure, but this time use a constant concentration of thiosulfate and vary the concentration of the hydrochloric acid.[6]

-

-

Data Analysis:

-

Calculate the initial concentration of each reactant in the final mixture for every trial.

-

Calculate the relative initial rate for each trial as 1/t.

-

Plot graphs of log(Rate) vs. log([S₂O₃²⁻]) (at constant [H⁺]) and log(Rate) vs. log([H⁺]) (at constant [S₂O₃²⁻]). The slopes of these lines will give the order of the reaction with respect to each reactant (x and y).

-

Caption: General experimental workflow for the initial rate method.

Quantitative Data Summary

The experimentally determined orders of reaction for the decomposition of thiosulfate in acid vary across different studies and conditions. This complexity may arise from the multi-step nature of the reaction mechanism.

Table 1: Reported Reaction Orders for Rate = k[S₂O₃²⁻]ˣ[H⁺]ʸ

| Source / Study | Order w.r.t. S₂O₃²⁻ (x) | Order w.r.t. H⁺ (y) | Notes |

| Typical High School/Undergraduate Experiment | 1 | 0 | Often observed under specific concentration ranges; simplifies the analysis.[16] |

| Dinegar, Smellie, and La Mer (1951)[10] | ~1.5 (3/2) | ~0.5 (1/2) | Spectrophotometric study at constant ionic strength, suggesting a complex mechanism.[10] |

| Flinn Scientific[14] | 3/2 | 1/2 | Noted to occur at lower concentrations of sodium thiosulfate. |

| Doc Brown's Chemistry[4] | 1 | 1 | Stated as an expected outcome based on the interaction of oppositely charged ions. |

| Lucky Science[6] | 2 | 0 | Based on sample data where varying [H⁺] had no significant effect on reaction time. |

Table 2: Sample Experimental Data Collection Template

This table is a template for organizing data collected using the "Disappearing Cross" protocol.

| Trial | Vol. Na₂S₂O₃ (mL) | Vol. H₂O (mL) | Vol. HCl (mL) | Total Vol. (mL) | Initial [Na₂S₂O₃] (M) | Initial [HCl] (M) | Time (t) (s) | Rate (1/t) (s⁻¹) |

| 1 | 50 | 0 | 5 | 55 | ||||

| 2 | 40 | 10 | 5 | 55 | ||||

| 3 | 30 | 20 | 5 | 55 | ||||

| 4 | 20 | 30 | 5 | 55 | ||||

| 5 | 10 | 40 | 5 | 55 |

Note: Initial concentrations must be calculated based on the final total volume after mixing.

Conclusion

The reaction between this compound and acidic solutions is a classic example of a disproportionation reaction with complex kinetics. The rate is dependent on the concentrations of both the thiosulfate ion and the hydrogen ion, though the precise orders of reaction can vary with experimental conditions. The formation of colloidal sulfur provides a convenient visual and instrumental method for monitoring the reaction's progress. Understanding this reaction requires careful experimental design and data analysis to elucidate the rate law and gain insight into the multi-step reaction mechanism. For researchers, this system serves as a valuable model for studying colloidal formation and complex reaction pathways.

References

- 1. faculty.pingry.org [faculty.pingry.org]

- 2. chemguide.uk [chemguide.uk]

- 3. atilim.edu.tr [atilim.edu.tr]

- 4. mechanism kinetics hydrochloric acid sodium thiosulfate reaction rate expression orders of reaction explained oxidation state changes of sulfur disproportionation redox reaction Doc Brown's advanced level revision notes [docbrown.info]

- 5. quora.com [quora.com]

- 6. luckyscience.com [luckyscience.com]

- 7. reaction rate: thiosulfate & acid - Roger Frost: science, sensors and automation [rogerfrost.com]

- 8. lacc-terryb.com [lacc-terryb.com]

- 9. quora.com [quora.com]

- 10. datapdf.com [datapdf.com]

- 11. pwista.com [pwista.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. purdue.edu [purdue.edu]

- 14. flinnsci.com [flinnsci.com]

- 15. The effect of concentration on reaction rate | Class experiment | RSC Education [edu.rsc.org]

- 16. tledermansblog.wordpress.com [tledermansblog.wordpress.com]

molecular formula and weight of anhydrous calcium thiosulfate

Anhydrous Calcium Thiosulfate: A Technical Overview

Introduction

Anhydrous this compound, a compound of significant interest in various chemical and industrial applications, is an inorganic salt with the chemical formula CaS₂O₃. This document provides a detailed examination of its molecular properties, specifically its molecular formula and weight. The information herein is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Molecular Formula and Composition

The molecular formula for anhydrous this compound is CaS₂O₃ [1][2][3]. This formula indicates that each molecule of anhydrous this compound is composed of one calcium atom, two sulfur atoms, and three oxygen atoms.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for the molecular weight of anhydrous this compound is detailed below.

Table 1: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight (amu) |

| Calcium | Ca | 40.078[4][5][6] |

| Sulfur | S | 32.066[7][8][9] |

| Oxygen | O | 15.999[10][11][12] |

Calculation of Molecular Weight:

The molecular weight of CaS₂O₃ is calculated as follows:

(1 x Atomic Weight of Ca) + (2 x Atomic Weight of S) + (3 x Atomic Weight of O)

= (1 x 40.078) + (2 x 32.066) + (3 x 15.999) = 40.078 + 64.132 + 47.997 = 152.207 amu

The calculated molecular weight of anhydrous this compound is approximately 152.21 g/mol , which aligns with published data[1][2].

Further Research and Analysis

To provide a comprehensive technical guide as requested, further investigation into experimental protocols for the synthesis and analysis of anhydrous this compound, as well as its involvement in any signaling pathways or relevant experimental workflows, is necessary. The following sections will be developed based on subsequent research.

(Sections to be developed based on further searches)

-

Experimental Protocols

-

Synthesis of Anhydrous this compound

-

Analytical Methods for Purity and Characterization

-

-

Signaling Pathways and Logical Relationships

-

(Diagrams and descriptions to be added)

-

-

Experimental Workflows

-

(Diagrams and descriptions to be added)

-

This initial section provides the foundational data regarding the . The subsequent sections will build upon this with detailed experimental and illustrative information as required.

References

- 1. This compound | CaO3S2 | CID 24964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Page loading... [guidechem.com]

- 4. Atomic Weight of Calcium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Atomic Weights and Isotopic Compositions for Calcium [physics.nist.gov]

- 6. Calcium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. echemi.com [echemi.com]

- 8. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. proprep.com [proprep.com]

- 10. fiveable.me [fiveable.me]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Calcium Thiosulfate (CAS Number: 10124-41-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium thiosulfate, identified by the CAS number 10124-41-1, is an inorganic compound with a growing portfolio of applications across various scientific disciplines. While extensively utilized in agriculture as a fertilizer and soil amendment, its unique chemical properties are garnering increasing interest in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical characteristics, synthesis methodologies, and established and prospective applications in drug development and clinical research. Detailed experimental protocols and visual representations of key mechanisms are included to facilitate a deeper understanding and application of this versatile compound.

Chemical and Physical Properties

This compound is a white crystalline powder, though it is often supplied commercially as a clear aqueous solution.[1] The anhydrous form has a molecular weight of 152.21 g/mol .[2] It is freely soluble in water but practically insoluble in alcohol.[2] The hexahydrate form (CaS₂O₃·6H₂O) is known to be unstable when dry, decomposing on standing to form a yellow crust; it is more stable when kept damp and stored at low temperatures.[2]

| Property | Value | References |

| CAS Number | 10124-41-1 | [3] |

| Molecular Formula | CaS₂O₃ | [3] |

| Molecular Weight | 152.21 g/mol | [2] |

| Appearance | White crystalline powder or clear solution | [1][4] |

| Solubility | Freely soluble in water; practically insoluble in alcohol | [2] |

| Density (hexahydrate) | 1.87 g/cm³ | [2] |

| pH (solution) | 6.5 - 8.0 | [5] |

Synthesis of this compound

Several methods for the synthesis of this compound have been documented, ranging from laboratory-scale preparations to industrial production processes. The choice of method often depends on the desired purity and scale of production.

Metathesis Reaction

A common laboratory and industrial method involves a metathesis (double displacement) reaction between a soluble calcium salt and a soluble thiosulfate salt.

Experimental Protocol: Metathesis Reaction of Calcium Chloride and Sodium Thiosulfate

-

Materials: Calcium chloride (CaCl₂), Sodium thiosulfate (Na₂S₂O₃), distilled water, Berkefeld filter (or equivalent).

-

Procedure:

-

Prepare separate aqueous solutions of calcium chloride and sodium thiosulfate.

-

Slowly add the sodium thiosulfate solution to the calcium chloride solution with constant stirring. A precipitate of sodium chloride (NaCl) will form.

-

Allow the reaction mixture to stand to ensure complete precipitation of the sodium chloride.

-

Filter the mixture to separate the aqueous this compound solution from the solid sodium chloride. For high-purity solutions suitable for therapeutic applications, filtration through a Berkefeld filter is recommended to remove any traces of elemental sulfur.[6]

-

The resulting solution can be used directly or concentrated under vacuum if a solid product is desired. Recrystallization from water by the addition of a water-miscible organic liquid can be performed for further purification.[6]

-

Oxidation of Calcium Polysulfide (Lime Sulfur)

For large-scale production, the oxidation of calcium polysulfide, commonly known as lime sulfur, is an efficient method.

Experimental Protocol: Oxidation of Lime Sulfur

-

Materials: Calcium hydroxide (Ca(OH)₂), Sulfur (S), Water, Oxygen source.

-

Procedure:

-

Prepare a slurry of calcium hydroxide in water.

-

Add elemental sulfur to the slurry and heat the mixture to form a solution of calcium polysulfide (lime sulfur).[7]

-

Cool the reaction mixture to a suitable temperature for oxidation (temperatures above 75°C should be avoided to prevent decomposition of the product).[7]

-

Introduce an oxidant, typically oxygen or air, into the reaction mixture under controlled conditions to oxidize the calcium polysulfide to this compound.[7]

-

The resulting suspension is then filtered to remove any solid byproducts, yielding a clear this compound solution.[7]

-

Analytical Methods

The concentration and purity of this compound solutions can be determined using various analytical techniques.

| Analytical Method | Description |

| Iodometric Titration | A classic titrimetric method where the thiosulfate ion is oxidized by a standard solution of iodine. The endpoint is typically detected using a starch indicator. |

| Ion Chromatography (IC) | A powerful technique for the separation and quantification of ionic species. It can be used to determine the concentration of thiosulfate and other anions in a sample.[8] |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Used for the elemental analysis of calcium to determine the concentration of the calcium component of the salt. |

Applications in Research and Drug Development

While the agricultural applications of this compound are well-established, its potential in the biomedical field is an active area of research. Much of the clinical research has been conducted with sodium thiosulfate; however, the therapeutic action is primarily attributed to the thiosulfate anion.

Cyanide Poisoning Antidote

This compound has been investigated as a potential antidote for cyanide poisoning.[][10] The thiosulfate ion acts as a sulfur donor for the mitochondrial enzyme rhodanese, which detoxifies cyanide by converting it to the much less toxic thiocyanate, which is then excreted in the urine.[11]

Treatment of Calciphylaxis

Calciphylaxis, or calcific uremic arteriolopathy, is a rare and severe condition characterized by the calcification of small blood vessels. Sodium thiosulfate has been used off-label for its treatment, and the proposed mechanism involves the chelation of calcium to form soluble this compound, which can be cleared from the body.[12] Additionally, thiosulfate exhibits antioxidant properties that may contribute to its therapeutic effect.[13]

Antioxidant Properties and Cytoprotective Effects

Thiosulfate is a metabolite of hydrogen sulfide (H₂S), a known signaling molecule with antioxidant properties. Thiosulfate itself has been shown to possess cytoprotective effects against oxidative stress. It can activate the Nrf2 antioxidant response pathway and inhibit pro-apoptotic signaling pathways.[14]

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

-

Handling: Wear appropriate personal protective equipment, including safety glasses and gloves. Avoid inhalation of dust or mists.[15]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[]

-

Incompatibilities: Avoid contact with strong acids and oxidizing agents.[5]

Conclusion

This compound is a compound with a well-defined chemical profile and a range of established and emerging applications. For researchers and professionals in drug development, the therapeutic potential of the thiosulfate ion as an antioxidant and a chelating agent presents exciting opportunities for further investigation. The detailed protocols and mechanistic diagrams provided in this guide serve as a foundational resource for future research and development involving this versatile molecule.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Sodium Thiosulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. US8454929B2 - Continuous process for preparation of this compound liquid solution - Google Patents [patents.google.com]

- 4. This compound | CaO3S2 | CID 24964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. archpdfs.lps.org [archpdfs.lps.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.cn [tools.thermofisher.cn]

- 10. Buy this compound | 10124-41-1 [smolecule.com]

- 11. Acute Cyanide Poisoning: Hydroxocobalamin and Sodium Thiosulfate Treatments with Two Outcomes following One Exposure Event - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sodium Thiosulfate: Calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. io.nihr.ac.uk [io.nihr.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Sodium Thiosulfate: An Emerging Treatment for Calciphylaxis in Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Thiosulfate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of calcium thiosulfate solutions. It includes a detailed description of their appearance, a summary of key quantitative data, and experimental protocols for their preparation. Additionally, a biochemical pathway illustrating the role of thiosulfate in calcium chelation is presented.

Physical Description and Appearance

This compound is commercially available as a solution.[1][2] This solution is a clear, colorless liquid with little to no odor.[1][3][4][5][6][7][8] It is a neutral to basic, chlorine-free solution.[4][7][8] The stability of the solution is a critical factor, as the thiosulfate ion can be susceptible to decomposition under certain conditions, such as elevated temperatures, which can affect the purity and efficacy of the product.[1]

Quantitative Data

The physical and chemical properties of this compound solutions are summarized in the table below. These values are essential for handling, storage, and application of the solution in a laboratory or industrial setting.

| Property | Value | Notes |

| pH | 6.5 - 8.0 | Neutral to slightly basic.[1][3][4] |

| Specific Gravity | 1.25 | At standard conditions.[3][7] |

| Density | 10.4 lbs/gallon | Equivalent to approximately 1.25 g/mL.[3][4][7][8] |

| Solubility in Water | 50.2 g/100 ml | At 20°C.[1] |

| Salt-Out Temperature | 32°F (0°C) | The temperature at which the salt begins to crystallize out of solution.[3][7] |

| Molecular Formula | CaS₂O₃ | |

| Molecular Weight | 152.21 g/mol | [1] |

Experimental Protocols

Preparation of High-Purity this compound Solution

This protocol is based on the oxidation of calcium polysulfide, a common industrial method for producing this compound.

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Elemental sulfur (S)

-

Water

-

Oxygen source (e.g., compressed air)

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

Methodology:

-

Slurry Preparation: A slurry of calcium hydroxide is prepared by mixing it with water in the reaction vessel. The concentration of the slurry should be carefully controlled to achieve the desired final concentration of this compound.

-

Formation of Calcium Polysulfide: Elemental sulfur is added to the calcium hydroxide slurry. The mixture is heated and stirred to facilitate the reaction, forming a calcium polysulfide (lime sulfur) mixture. The reaction temperature is a critical parameter and should be maintained to ensure complete reaction and minimize byproduct formation.

-

Oxidation: The calcium polysulfide mixture is then oxidized to this compound. This is achieved by introducing oxygen into the reaction vessel under controlled temperature and pressure. The oxidation process converts the polysulfide into thiosulfate.

-

pH Adjustment and Flocculation: After the oxidation is complete, the pH of the solution is adjusted to between 7 and 9. A flocculating agent is then added to aggregate any solid impurities.

-

Filtration: The solution is filtered to remove any solid byproducts, resulting in a clear, high-purity this compound solution.[3]

Biochemical Pathway and Logical Relationships

While this compound is not directly involved in a classical signaling pathway, its formation from sodium thiosulfate is crucial in the treatment of calciphylaxis, a condition characterized by the calcification of small blood vessels. The following diagram illustrates the biochemical interaction of thiosulfate in chelating calcium ions.

Caption: Biochemical interaction of thiosulfate in calciphylaxis treatment.

References

- 1. This compound for Research Applications [benchchem.com]

- 2. This compound [chemicalbook.com]

- 3. Preparation method for high-purity this compound and sulfur dioxide under wet-process condition - Eureka | Patsnap [eureka.patsnap.com]

- 4. ES2377388A1 - Process for preparation of this compound liquid solution from lime, sulfur, and sulfur dioxide - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. US8454929B2 - Continuous process for preparation of this compound liquid solution - Google Patents [patents.google.com]

- 7. Sodium Thiosulfate: Calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calciphylaxis Treatment & Management: Medical Care, Surgical Care, Diet [emedicine.medscape.com]

Methodological & Application

Application Notes and Protocols for Calcium Thiosulfate as a Liquid Fertilizer in Agriculture

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Calcium thiosulfate (Ca(S₂O₃)), commonly referred to as CaTs, is a clear, neutral to slightly basic liquid fertilizer that serves as a readily available source of both calcium (Ca) and sulfur (S) for crops.[1][2] Its formulation typically contains approximately 6% calcium and 10% thiosulfate sulfur by weight.[2][3] Beyond its nutritional value, this compound is utilized as a soil amendment to improve soil structure, enhance water infiltration, and remediate saline and sodic soils.[4][5] The thiosulfate ion (S₂O₃²⁻) also exhibits properties as a nitrification inhibitor, potentially improving nitrogen use efficiency.[6][7]

These application notes provide a comprehensive overview of the agricultural uses of this compound, detailing its chemical properties, mechanisms of action, and protocols for experimental evaluation.

Chemical Properties and Composition

| Property | Value | Reference |

| Chemical Formula | CaS₂O₃ | [3] |

| Appearance | Clear, colorless liquid | [8] |

| Calcium (Ca) Content | ~6% w/w | [2][3] |

| Sulfur (S) Content | ~10% w/w (as thiosulfate) | [2][3] |

| pH | 6.5 - 8.0 | [9] |

| Density | ~1.25 g/cm³ (10.4 lbs/gallon) | [2][3] |

| Solubility in Water | Completely soluble | [3] |

Mechanisms of Action

Nutrient Supply

This compound provides readily available calcium and sulfur to plants. Calcium is essential for cell wall structure, root development, and enzyme activation.[3][10] Sulfur, a component of amino acids and proteins, is crucial for chlorophyll formation and overall plant metabolism.[3][11] The thiosulfate form of sulfur becomes available to plants over several weeks as it oxidizes to sulfate in the soil.[12][13]

Soil Amendment and Remediation

In saline and sodic soils, the highly soluble calcium from this compound displaces sodium ions (Na⁺) from the cation exchange sites of soil particles.[5][14] This process improves soil aggregation, leading to better water infiltration and aeration, and allows for the leaching of harmful sodium salts from the root zone.[5][14]

Nitrogen Stabilization

The thiosulfate ion can act as a nitrification inhibitor, slowing the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) by soil bacteria.[6][15] This can reduce the leaching of nitrate, a form of nitrogen that is highly mobile in the soil, and potentially decrease nitrous oxide emissions.[6][7] By keeping nitrogen in the more stable ammonium form for a longer period, its availability to the crop may be enhanced.[14]

Application Recommendations

This compound can be applied to a wide range of crops through various methods, including soil application (broadcast, banded, injected), fertigation (drip, sprinkler, flood irrigation), and foliar sprays.[1][12] Application rates should be determined based on soil and plant tissue analysis.[2][12]

Soil Application Rates for Selected Crops

| Crop | Application Rate (Liters/hectare) | Application Timing & Notes | Reference |

| Row Crops | 50 - 140 | Applied with irrigation water as needed during the growing season to improve water infiltration and as a nutrient source. | [1] |

| Tree Crops | 100 - 200 | Applied with irrigation water as needed during the growing season. For pre-plant treatment, 100-350 L/ha may be used. | [1] |

| Apples | 45 - 95 | Repeat as needed to achieve desired calcium tissue levels. | [1] |

| Potatoes | 94 - 140 | Begin applications at the hooking stage, with a second application when tubers are golf-ball size. | [2] |

| Onions | 94 - 112 | Begin after the 3rd leaf stage, with 2-3 applications at least one week apart. | [2] |

| Alfalfa | 19 - 37 | Apply on the stubble of the previous cutting. | [2] |

Foliar Application Rates for Selected Crops

| Crop | Application Rate (Liters/hectare) | Dilution & Notes | Reference |

| Tree Fruits (Apples, Pears, Cherries) | 19 - 26 | Per 1000 liters of water per hectare. Begin at petal fall and repeat 4-6 times. | [1] |

| Grapes | 5 - 7 | Per 1000 liters of water per hectare. Apply 4-6 times during the growing season. | [1] |

| Vegetables | 5 - 10 | Dilute with 100-600 liters of water per hectare. Apply after flowering. | [1] |

| Alfalfa | 19 - 37 | Apply in sufficient volume for good coverage, typically 200-300 L/ha. | [1] |

Note: Foliar application should be done with caution, as leaf injury can occur under certain weather conditions. It is recommended to dilute with water before application and avoid spraying during periods of high heat or moisture stress.[1][13]

Experimental Protocols

The following protocols are generalized frameworks for conducting field and laboratory experiments to evaluate the efficacy of this compound.

Field Trial Protocol for Crop Yield and Quality Assessment

Objective: To determine the effect of different application rates of this compound on the yield and quality of a specific crop.

Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[3][16]

Treatments:

-

T1: Control (no this compound)

-

T2: Low rate of this compound (e.g., 50 L/ha)

-

T3: Medium rate of this compound (e.g., 100 L/ha)

-

T4: High rate of this compound (e.g., 150 L/ha)

-

T5: Standard grower practice (e.g., calcium nitrate)

Methodology:

-

Site Selection: Choose a field with uniform soil type and a history of the intended crop. Conduct baseline soil analysis for pH, EC, organic matter, and nutrient levels (N, P, K, Ca, S, Na).

-

Plot Establishment: Demarcate plots of a standard size (e.g., 6 rows, 8 meters long) with adequate buffer zones between plots.[17]

-

Fertilizer Application: Apply this compound according to the treatment plan. Application can be through drip irrigation, banding, or broadcasting, depending on the research question.[3] Ensure uniform application within each plot.

-

Crop Management: Follow standard agronomic practices for the specific crop regarding planting, irrigation, pest control, and other nutrient applications, ensuring these are uniform across all plots.

-

Data Collection:

-

Plant Growth Parameters: Measure plant height, stem diameter, and leaf area index at key growth stages.

-

Yield Data: At harvest, measure the total yield and marketable yield from the central rows of each plot.[2]

-

Crop Quality Parameters: Analyze representative samples for quality attributes such as firmness, soluble solids content, titratable acidity, and nutrient content (e.g., fruit calcium concentration).[18]

-

-

Soil Analysis: Collect soil samples from each plot at the end of the growing season and analyze for the same parameters as the baseline analysis to assess changes in soil chemical properties.

-

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine significant differences between treatments.[8]

Laboratory Protocol for Soil Column Leaching Study

Objective: To quantify the effectiveness of this compound in displacing sodium from a sodic soil.

Materials:

-

Intact or packed soil columns representative of the target soil.

-

This compound solutions of varying concentrations.

-

Deionized water or a synthetic irrigation water of known composition.

-

Peristaltic pump for controlled application of solutions.

-

Fraction collector to collect leachate.

-

Analytical instruments for measuring Na⁺, Ca²⁺, Mg²⁺, and K⁺ concentrations (e.g., ICP-OES or AAS).

Methodology:

-

Column Preparation: Prepare soil columns with a known bulk density and length. Pre-saturate the columns with a solution of known sodium concentration to simulate sodic conditions.

-

Leaching Procedure:

-

Apply a control solution (e.g., deionized water) to one set of columns.

-

Apply this compound solutions of different concentrations to other sets of columns at a constant flow rate.

-

-

Leachate Collection: Collect the leachate in fractions of a specific volume or at set time intervals.

-

Leachate Analysis: Analyze each leachate fraction for the concentration of Na⁺, Ca²⁺, Mg²⁺, and K⁺.

-

Data Analysis: Plot the concentration of sodium in the leachate over time or cumulative volume to generate breakthrough curves. Calculate the total amount of sodium leached from each column to determine the efficiency of sodium displacement by this compound.

Quantitative Data Summary

Effect of this compound on Winter Maize Yield Components

A field experiment was conducted on winter maize with treatments applied via drip irrigation.[11]

| Treatment | Cob Weight ( g/plant ) | Grain Weight ( g/cob ) | 100-Grain Weight (g) | Grain Yield ( kg/ha ) | Stover Yield ( kg/ha ) |

| NPK Control | - | - | - | - | - |

| NPK + 30 L/ha CaTs | - | - | - | - | - |

| NPK + 30 L/ha KTS | - | - | - | - | - |

| NPK + 30 L/ha CaTs + 30 L/ha KTS | 150.1 | 121.6 | 32.0 | 9063.0 | 7951.3 |

Note: The study showed that the combination of CaTs and KTS produced the highest values for these parameters.[11]

Effect of this compound on Saffron Yield and Soil Properties

An experiment on saffron was conducted with soil application of CaTs.[1]

| Treatment | Stigma Dry Weight ( kg/ha ) | Daughter Corms (number/m²) | Soil pH (post-treatment) | Soil EC (dS/m) (post-treatment) |

| Control (Conventional) | - | - | - | - |

| 67 L/ha CaTs (3 applications) | Highest | 7950 | Decreased | Increased |

| 100 L/ha CaTs (2 applications) | - | 1865 (lowest) | Decreased | Increased |

Note: The study indicated that multiple applications at a moderate rate were more effective for saffron yield components.[1]

Visualizations

Logical Relationships and Workflows

Caption: Mechanism of soil reclamation using this compound.

Caption: General workflow for a field experiment evaluating this compound.

Caption: Role of thiosulfate in nitrification inhibition.

Compatibility and Handling

-

This compound is compatible with most nitrogen-based fertilizers, such as urea ammonium nitrate (UAN) and calcium ammonium nitrate (CAN-17).[2][13]

-

It is not compatible with phosphate, sulfate, and ammonium thiosulfate fertilizers.[1][2] A jar test is recommended before mixing large quantities with other chemicals.[2]

-

Blends of this compound should not be acidified below a pH of 6.0.[2]

-

Standard personal protective equipment should be worn when handling the product.

Conclusion

This compound is a versatile liquid fertilizer and soil amendment with demonstrated benefits for crop nutrition and soil health. Its dual role in providing essential nutrients and improving soil properties makes it a valuable tool in modern agriculture. The provided protocols offer a framework for further research to optimize its use under various cropping systems and environmental conditions.

References

- 1. The Effects of Potassium and Calcium Thiosulphates on Soil Properties, Flower and Corm Yield of Saffron Under On-farm Conditions [jsr.birjand.ac.ir]

- 2. journals.flvc.org [journals.flvc.org]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. This compound as a Nitrate-Free Calcium Source in Soilless Culture – Science in Hydroponics [scienceinhydroponics.com]

- 5. plantfoodco.com [plantfoodco.com]

- 6. Protect Your Nitrogen Investment with Thiosulfate Fertilizers | Tessenderlo Kerley [tessenderlokerley.com]

- 7. tessenderlokerley.com [tessenderlokerley.com]

- 8. SL345/SS548: Fertilizer Experimentation, Data Analyses, and Interpretation for Developing Fertilization Recommendations—Examples with Vegetable Crop Research [edis.ifas.ufl.edu]

- 9. researchgate.net [researchgate.net]

- 10. tessenderlokerley.com [tessenderlokerley.com]

- 11. researchgate.net [researchgate.net]

- 12. lovelandagriproducts.com.au [lovelandagriproducts.com.au]

- 13. Drip It Like It’s Hot: A Technical Guide to Using this compound in Processing Tomatoes | Tessenderlo Kerley [tessenderlokerley.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design and Experiment of a Targeted Variable Fertilization Control System for Deep Application of Liquid Fertilizer [mdpi.com]

- 17. repository.cimmyt.org [repository.cimmyt.org]

- 18. This compound DOES NOT INFLUENCE YIELD, POSTHARVEST QUALITY, OR CALCIUM CONTENT OF ´SWEET CHARLIE´ STRAWBERRY | International Society for Horticultural Science [ishs.org]

Application of Calcium Thiosulfate in Gold and Silver Leaching: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of thiosulfate, particularly calcium thiosulfate (Ca(S₂O₃)₂), as a lixiviant for gold and silver extraction has emerged as a promising and more environmentally benign alternative to traditional cyanidation.[1][2][3][4] This technology is especially advantageous for treating complex and refractory ores, such as those containing copper or carbonaceous material, where cyanidation is less effective.[1][3][4] Thiosulfate leaching offers several benefits, including lower toxicity, faster leaching kinetics under certain conditions, and applicability to a wider range of ore types.[1][5] However, the process chemistry is more complex than cyanidation and requires careful control of various parameters to optimize metal recovery and minimize reagent consumption.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in gold and silver leaching, aimed at researchers and professionals in the field.

Chemical Principle

The fundamental principle of thiosulfate leaching involves the oxidation of gold and its subsequent complexation with thiosulfate ions to form a stable, soluble gold-thiosulfate complex, primarily [Au(S₂O₃)₂]³⁻.[2][6] The overall reaction can be represented as:

4Au + 8S₂O₃²⁻ + O₂ + 2H₂O → 4[Au(S₂O₃)₂]³⁻ + 4OH⁻[6]

In practice, the reaction is often catalyzed, typically by a combination of copper(II) ions and ammonia.[2][5] Ammonia stabilizes the cupric ions (Cu²⁺) in solution, forming a cupric tetraamine complex, [Cu(NH₃)₄]²⁺, which acts as the primary oxidant for gold.[2][5] The cuprous ions (Cu⁺) formed are then re-oxidized to cupric ions by dissolved oxygen, completing the catalytic cycle.

Logical Relationship of Thiosulfate Leaching

Caption: Overview of the thiosulfate leaching and recovery process.

Experimental Protocols

Protocol 1: Standard this compound Leaching of Gold Ore

This protocol outlines a typical laboratory-scale procedure for leaching gold from an ore sample using a this compound solution.

1. Materials and Reagents:

-

Gold-bearing ore, pulverized to a suitable particle size (e.g., -75 µm)

-

This compound (Ca(S₂O₃)₂)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ammonium hydroxide (NH₄OH) or ammonia solution (NH₃)

-

Deionized water

-

pH meter

-

Stirred tank reactor or bottle roller

-

Filtration apparatus

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for analysis

2. Leaching Procedure:

-

Prepare a leach solution with the desired concentrations of this compound, copper sulfate, and ammonia. A typical starting point is 0.1 M Ca(S₂O₃)₂, 15 mM CuSO₄, and 0.2 M NH₃.

-

Adjust the pH of the leach solution to the desired level, typically between 9 and 10.5, using ammonium hydroxide.[3][5]

-

Add a known mass of the pulverized ore to the reactor to achieve a specific pulp density (e.g., 40% solids w/w).

-

Seal the reactor and commence agitation at a constant speed (e.g., 400 rpm) to ensure the ore particles remain suspended.[7][8]

-

Maintain a constant temperature, typically between 25°C and 60°C. Higher temperatures can increase the leaching rate but may also accelerate thiosulfate degradation.[7][9]

-

Monitor and adjust the pH of the slurry periodically throughout the experiment.

-

Take solution samples at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours) for analysis. Filter the samples immediately to remove solids.

-

Analyze the concentration of gold and silver in the filtered solution samples using AAS or ICP-MS to determine the leaching kinetics and overall recovery.

Protocol 2: Leaching of Copper-Rich Gold Ores

For ores with a high copper content, adjustments to the standard protocol are necessary to manage the increased consumption of thiosulfate and potential for competing reactions.

1. Pre-treatment (Optional):

-

An acid pre-leach with dilute sulfuric acid can be performed to remove highly soluble copper minerals, reducing their impact on the subsequent thiosulfate leach.[10]

2. Leaching Procedure:

-

Increase the initial concentration of this compound to compensate for consumption by copper minerals. Concentrations may range from 0.2 M to 0.5 M.[7]

-

The concentration of ammonia is also critical and should be carefully optimized. A higher ammonia concentration can help stabilize copper ions but may also increase copper dissolution.[10]

-

The added copper sulfate concentration may be reduced or eliminated if the ore itself provides sufficient copper ions to catalyze the reaction.

-

Follow the general leaching procedure outlined in Protocol 1, with careful monitoring of both gold/silver extraction and thiosulfate concentration over time.